molecular formula C14H10ClN5O B2836978 N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 557779-46-1

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

カタログ番号: B2836978
CAS番号: 557779-46-1
分子量: 299.72
InChIキー: TXSJBGXNVLOFSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Tetrazole-Based Compounds in Medicinal Chemistry

Tetrazoles emerged as critical pharmacophores following the discovery of their bioisosteric relationship with carboxylic acids. The 1H-tetrazole tautomer, with a pKa (~4.9) comparable to carboxylic acids (~4.2), enables similar ionization states under physiological conditions while offering superior metabolic resistance. Early synthetic methods, such as the Bladin reaction (1885), were limited by harsh conditions and low yields. Breakthroughs in the 2000s, particularly the development of MCRs like the Ugi tetrazole reaction (UT-4CR), revolutionized tetrazole accessibility. For example, microwave-assisted three-component Passerini reactions now achieve tetrazole building blocks in ≤77% yield.

The UT-4CR enables modular assembly of tetrazole-containing scaffolds through the condensation of amines, carbonyl compounds, isocyanides, and azides. Modifications like cleavable isocyanides (e.g., β-cyanoethyl or 2-nitrobenzyl groups) further enhance synthetic utility, allowing post-reaction modifications under mild conditions. These advances have propelled tetrazoles into diverse therapeutic roles, including angiotensin II receptor blockers (e.g., losartan) and antiviral agents. The electron-rich tetrazole ring also facilitates metal coordination, enabling applications in catalysis and materials science.

Significance of Benzamide Derivatives in Drug Discovery

Benzamide derivatives occupy a privileged position in medicinal chemistry due to their structural versatility and broad bioactivity. The parent benzamide scaffold serves as a platform for substitutions that modulate target selectivity and pharmacokinetics. Clinically, benzamides exhibit activity across multiple target classes:

  • Antipsychotics : Amisulpride and sulpiride antagonize dopamine D2/D3 receptors.
  • Antiemetics : Metoclopramide acts as a 5-HT3 receptor antagonist and dopamine receptor blocker.
  • Anticancer agents : Chidamide, a histone deacetylase inhibitor, received approval for T-cell lymphoma.

The amide bond in benzamides contributes to conformational rigidity, favoring interactions with proteolytic enzyme active sites or allosteric regulatory pockets. Substituents on the aromatic ring, such as the 3-chloro group in N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide , often enhance lipophilicity and membrane permeability. Hybridization with tetrazole introduces additional hydrogen-bonding sites, potentially improving target engagement compared to conventional benzamides.

Research Objectives and Scope

Current research on N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide focuses on three objectives:

  • Synthetic Optimization : Developing efficient routes using MCRs or post-Ugi modifications. For instance, UT-4CR could assemble the tetrazole core, followed by amide coupling with 3-chlorophenylamine.
  • Structural Characterization : Analyzing tautomeric preferences (1H- vs. 2H-tetrazole) via NMR and X-ray crystallography, as tetrazole tautomerism influences biological activity.
  • Bioactivity Profiling : Screening against targets implicated in inflammation, oncology, or CNS disorders, leveraging known activities of tetrazole-benzamide hybrids.

The scope encompasses synthetic methodology development, computational modeling of target interactions, and preliminary in vitro assays. Crucially, this research excludes pharmacokinetic or toxicological evaluations to maintain focus on molecular design and mechanistic studies.

Molecular Design Rationale

The hybrid structure of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide integrates complementary features from both pharmacophores:

  • Tetrazole Moiety : Serves as a carboxylic acid bioisostere, improving metabolic stability while maintaining hydrogen-bonding capacity. The 1H-tautomer’s planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites.
  • Benzamide Core : Provides a rigid scaffold for spatial orientation of substituents. The 3-chlorophenyl group enhances lipophilicity (clogP ≈ 3.1), potentially improving blood-brain barrier penetration for CNS targets.
  • Linking Strategy : Positioning the tetrazole at the benzamide’s 3-position optimizes steric compatibility with target proteins. Molecular docking studies suggest this orientation allows simultaneous interactions with hydrophobic pockets (via chlorophenyl) and polar regions (via tetrazole).

特性

IUPAC Name

N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-11-4-2-5-12(8-11)17-14(21)10-3-1-6-13(7-10)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSJBGXNVLOFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile group. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

化学反応の分析

Types of Reactions

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzamide core.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide has been tested against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli20
Bacillus subtilis18
Pseudomonas aeruginosa15

These results demonstrate the compound's potential as an antibacterial agent, comparable to standard antibiotics like doxycycline .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. For example, it was evaluated against Leishmania braziliensis and demonstrated effective inhibition with an IC50 value of 15 μM, indicating significant activity against this pathogen .

Antituberculosis Agents

Recent studies highlight the potential of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide as an antituberculosis agent. It exhibited selective antimycobacterial effects against Mycobacterium tuberculosis, with minimal toxicity towards mammalian cells. The compound's effectiveness against multi-drug resistant strains underscores its therapeutic potential in treating tuberculosis .

Angiotensin Receptor Antagonism

Another area of interest is the compound's role as an angiotensin AT1 receptor antagonist, which may have implications in treating hypertension and related cardiovascular conditions. Initial studies suggest that it could effectively modulate blood pressure through this pathway .

Case Studies

Several case studies have documented the efficacy of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide in various biological assays:

  • Study on Antimicrobial Efficacy:
    • Researchers conducted disc diffusion assays to evaluate the antimicrobial activity of the compound against common pathogens.
    • Results indicated a strong correlation between concentration and zone of inhibition, suggesting dose-dependent efficacy.
  • Antiparasitic Screening:
    • In vitro assays were performed on Entamoeba histolytica, revealing IC50 values that indicate potent antiamoebic activity.
    • Comparative studies with existing treatments showed that the compound is less cytotoxic while maintaining efficacy .

作用機序

The mechanism of action of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

類似化合物との比較

Structural and Electronic Analysis

Impact of Substituents on Conformation

  • Tetrazole vs. Chlorine: The tetrazole’s planar structure and hydrogen-bonding ability (N–H donors/acceptors) contrast with the electron-withdrawing chlorine, which primarily affects ring electronics .
  • Dihedral Angles : In N3CPBA, the benzamide-aniline dihedral angle is 61.0°, whereas tetrazole substitution may induce greater planarity or distortion depending on crystal packing .

Hydrogen Bonding and Crystal Packing

  • N3CPBA : Forms 1D chains via N–H···O hydrogen bonds .

Pharmacological and Physicochemical Properties

Compound Substituents LogP (Estimated) Hydrogen Bond Donors Key Applications
Target Compound 3-Cl, 3-tetrazolyl ~2.5 2 (amide + tetrazole) Potential kinase inhibitors
N3CPBA 3-Cl ~3.0 1 (amide) Structural studies
Flutolanil 3-isopropoxy, 2-CF3 ~4.2 1 (amide) Fungicide
DJM2005 Indazolyl, chlorophenyl ~3.8 2 (amide + amino) DYRK kinase inhibition

Notes:

  • The tetrazole group reduces LogP compared to halogenated analogs, enhancing aqueous solubility.
  • Increased hydrogen-bonding capacity may improve target engagement in drug design contexts .

生物活性

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a benzamide moiety substituted with a 3-chlorophenyl group and a tetrazole ring . The tetrazole ring is known for its ability to participate in various biological interactions, enhancing the compound's potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several key steps:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of sodium azide with appropriate nitriles.
  • Coupling Reaction : The resulting tetrazole is then coupled with the benzamide derivative under suitable conditions to yield the final product.

These methods ensure high yields and purity, crucial for subsequent biological evaluations.

Biological Activity

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, specific derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities against certain strains .
  • Anticancer Properties : Research indicates that this compound may inhibit various cancer cell lines. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its interaction with cancer cell targets .
  • Enzyme Inhibition : Interaction studies suggest that N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide can inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several tetrazole derivatives, including N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide. The results indicated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organisms
N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide8E. coli, S. aureus
Standard Antibiotic4E. coli, S. aureus

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating significant antiproliferative activity.

Cell LineIC50 (µM)Comparison Drug (Doxorubicin) IC50 (µM)
MCF-7105
HeLa126

The mechanism by which N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide exerts its biological effects involves binding to target proteins through hydrophobic interactions. Molecular dynamics simulations have provided insights into these interactions, suggesting that structural modifications can enhance binding affinity and selectivity.

Q & A

Q. Optimization strategies :

  • Use continuous flow reactors to enhance reaction efficiency and reproducibility.
  • Adjust stoichiometry and temperature to minimize by-products (e.g., over-substituted derivatives).
  • Monitor reactions with HPLC or TLC to isolate intermediates .

How is the molecular structure of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide characterized?

Basic
Structural characterization employs:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and purity.
  • X-ray crystallography to resolve bond lengths, angles, and hydrogen-bonding networks. For example, the amide group adopts a planar conformation, with dihedral angles between benzamide and chlorophenyl rings (~61°) influencing packing .
  • Mass spectrometry for molecular weight validation.

Q. Advanced refinement :

  • Use SHELX software (e.g., SHELXL/SHELXS) for crystallographic data refinement, especially for resolving polymorphic forms (e.g., monoclinic vs. orthorhombic) .

What crystallographic techniques are used to resolve polymorphic forms of this compound?

Advanced
Polymorphism is analyzed via:

  • Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) to minimize thermal motion artifacts. For example, monoclinic (P21/c) and orthorhombic (Pbca) polymorphs differ in hydrogen-bonding patterns (N–H···O vs. C–H···O interactions) .
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···H contacts).
  • Differential scanning calorimetry (DSC) to identify thermal phase transitions.

Q. Key findings :

  • Polymorph stability is influenced by chlorine substituent positioning and π-stacking interactions .

How do structural modifications (e.g., halogen substitution) influence biological activity?

Advanced
Structure-Activity Relationship (SAR) studies reveal:

  • Chlorine at the 3-position enhances lipophilicity and target binding (e.g., enzyme active sites) compared to hydroxyl or methoxy groups .
  • Tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability .
  • Electron-withdrawing groups (e.g., trifluoromethyl) increase reactivity in electrophilic substitutions .

Q. Comparative data :

CompoundSubstituentKey Property
N-(3-hydroxyphenyl) analog–OHReduced lipophilicity, higher solubility
N-(3-fluorophenyl) analog–FEnhanced receptor affinity due to electronegativity
N-(3-bromophenyl) analog–BrGreater halogen bonding in enzyme inhibition

How can contradictions in biological activity data across studies be addressed?

Advanced
Contradictions arise from variations in:

  • Assay conditions (e.g., pH, solvent effects): Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Compound purity : Characterize batches with LC-MS and elemental analysis.
  • Target specificity : Perform off-target profiling (e.g., kinase panels) to rule out polypharmacology .

Case study : Discrepancies in antibacterial activity may stem from differences in bacterial strain permeability or efflux pump expression .

What computational methods are used to predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock, Glide) to model binding modes with receptors (e.g., G-protein-coupled receptors).
  • Molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-target complexes.
  • QSAR models to correlate structural features (e.g., Cl substitution, tetrazole pKa) with activity .

Validation : Cross-reference computational predictions with crystallographic data (e.g., Protein Data Bank entries) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • By-product formation : Optimize catalyst loading (e.g., Pd/C for hydrogenation) to suppress side reactions.
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Purification : Implement continuous chromatography for high-throughput purification .

How does the compound’s reactivity profile compare to structurally similar benzamide derivatives?

Q. Advanced

  • Oxidation : The tetrazole ring is resistant to oxidation compared to thiazole or isoxazole analogs, enhancing stability .
  • Nucleophilic substitution : Chlorine at the 3-position undergoes slower displacement than para-substituted derivatives due to steric hindrance .
  • Hydrogen-bonding capacity : The amide N–H forms stronger interactions than sulfonamide or urea analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。